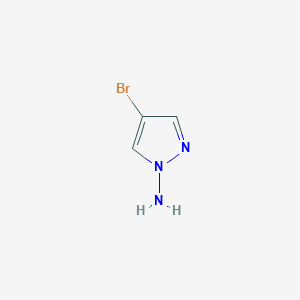

4-Bromo-1H-pyrazol-1-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

4-bromopyrazol-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4BrN3/c4-3-1-6-7(5)2-3/h1-2H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUULXGYOJOXCHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NN1N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80557906 | |

| Record name | 4-Bromo-1H-pyrazol-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80557906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

122481-11-2 | |

| Record name | 4-Bromo-1H-pyrazol-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80557906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

4-Bromo-1H-pyrazol-1-amine CAS number 2075-45-8 properties

An In-depth Technical Guide to 4-Bromo-1H-pyrazole (CAS: 2075-45-8)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary & Clarification of Chemical Identity

This technical guide provides a comprehensive overview of the chemical intermediate 4-Bromo-1H-pyrazole , unequivocally identified by CAS Number 2075-45-8 . It has come to our attention that this CAS number has been intermittently misassociated with "4-Bromo-1H-pyrazol-1-amine". Authoritative chemical databases, including PubChem and various commercial suppliers, confirm that CAS 2075-45-8 is assigned exclusively to 4-Bromo-1H-pyrazole.[1][2][3][4] This document will therefore focus entirely on the properties, synthesis, reactivity, and applications of the correct compound, 4-Bromo-1H-pyrazole, to ensure scientific accuracy and utility for the research community.

This guide is structured to deliver not just data, but actionable insights into the causality behind experimental choices and the strategic value of this versatile building block in modern synthetic chemistry and drug discovery.

Introduction: The Strategic Importance of 4-Bromo-1H-pyrazole

The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs with a wide spectrum of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties.[5][6][7] 4-Bromo-1H-pyrazole emerges as a particularly valuable synthon in this context. Its structure features a bromine atom at the C4 position, a strategic handle for introducing molecular diversity through a variety of synthetic transformations, most notably transition-metal-catalyzed cross-coupling reactions.[2][8] This reactivity allows chemists to meticulously engineer complex molecules, fine-tuning their pharmacological profiles to enhance efficacy and minimize off-target effects.[8]

Beyond its role as a versatile intermediate, 4-Bromo-1H-pyrazole has demonstrated intrinsic biological activity, including the inhibition of liver alcohol dehydrogenase.[8][9] Its use in mutagenicity studies further highlights its relevance in the broader scope of drug safety and toxicological assessment.[4][8] This guide will explore the fundamental chemistry and practical applications that make 4-Bromo-1H-pyrazole an indispensable tool for researchers.

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and spectroscopic properties is fundamental to its effective use in a laboratory setting. The key properties of 4-Bromo-1H-pyrazole are summarized below.

Physicochemical Data

| Property | Value | Source(s) |

| CAS Number | 2075-45-8 | [1][2][3][4] |

| Molecular Formula | C₃H₃BrN₂ | [1][2][3] |

| Molecular Weight | 146.97 g/mol | [1][2] |

| Appearance | White to cream crystalline solid/powder | [4][10] |

| Melting Point | 93-96 °C (lit.) | [2][4] |

| Boiling Point | 250-260 °C (lit.) | [2][4] |

| Solubility | Slightly soluble in water. Soluble in Chloroform, DMSO, Methanol. | [4][9] |

| pKa | 12.71 ± 0.50 (Predicted) | [4] |

Spectroscopic Data

Spectroscopic analysis confirms the structure of 4-Bromo-1H-pyrazole.

-

¹H NMR: The proton NMR spectrum is simple, typically showing a singlet for the two equivalent protons at the C3 and C5 positions of the pyrazole ring.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbon atoms of the pyrazole ring.

-

Infrared (IR) Spectroscopy: The IR spectrum displays characteristic peaks corresponding to N-H and C-H stretching, as well as vibrations of the pyrazole ring.[1]

-

Mass Spectrometry: The mass spectrum exhibits a characteristic isotopic pattern for bromine, with two major peaks of nearly equal intensity separated by 2 m/z units (for ⁷⁹Br and ⁸¹Br), confirming the presence of a single bromine atom.[1]

Synthesis and Tautomerism

The synthesis of 4-Bromo-1H-pyrazole is typically achieved through the direct bromination of 1H-pyrazole. This electrophilic aromatic substitution is a robust and scalable method.

Representative Synthesis Protocol: Bromination of 1H-Pyrazole

This protocol describes a common and efficient method for the synthesis of 4-Bromo-1H-pyrazole. The causality behind this choice is its high yield and operational simplicity, using a readily available brominating agent.

Materials:

-

1H-Pyrazole

-

N-Bromosuccinimide (NBS)

-

Water

-

Ethyl Acetate (EtOAc)

-

Saturated aqueous Sodium Carbonate (Na₂CO₃)

-

Saturated aqueous Sodium Chloride (Brine)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, separatory funnel, rotary evaporator.

Step-by-Step Methodology:

-

Reaction Setup: Suspend 1H-pyrazole (1.0 eq) in water in a round-bottom flask at room temperature with vigorous stirring.

-

Bromination: Add N-Bromosuccinimide (1.0 eq) to the suspension in one portion. The reaction mixture will typically turn milky white.

-

Reaction Monitoring: Allow the reaction to stir at room temperature for 24 hours. The progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Work-up & Extraction: Upon completion, transfer the reaction mixture to a separatory funnel and extract with ethyl acetate (e.g., 2 x volume of water).

-

Washing: Combine the organic layers and wash sequentially with saturated aqueous Na₂CO₃ and then brine. This removes any unreacted succinimide and acidic byproducts.

-

Drying and Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Isolation: The resulting crude product is often obtained in high purity and will solidify upon standing.[4] Further purification can be achieved by recrystallization if necessary.

Structural Considerations: Tautomerism

It is crucial for researchers to recognize that unsubstituted and C4-substituted pyrazoles exist as a mixture of tautomers in solution. For 4-Bromo-1H-pyrazole, this involves the proton residing on either of the two nitrogen atoms. While these tautomers rapidly interconvert, this phenomenon can be significant in reactions involving N-substitution or coordination chemistry. Studies have shown that for 4-bromo-substituted pyrazoles, the tautomeric equilibrium can be influenced by substitution at other positions on the ring.[11]

Chemical Reactivity and Synthetic Utility

The synthetic versatility of 4-Bromo-1H-pyrazole stems from the reactivity of both the bromine atom and the N-H group of the pyrazole ring.

N-Functionalization

The acidic proton on the pyrazole nitrogen can be readily removed by a base, allowing for a wide range of N-alkylation and N-arylation reactions. This is a common first step to protect the N-H group or to introduce substituents that modulate the molecule's properties.

C4-Functionalization via Cross-Coupling Reactions

The C-Br bond at the 4-position is the key to the extensive utility of this compound. It serves as an excellent handle for various palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

-

Suzuki-Miyaura Coupling: Reaction with aryl or heteroaryl boronic acids or esters to form 4-aryl-pyrazoles. This is a powerful method for building biaryl structures common in pharmaceutical agents.[12]

-

Heck-Mizoroki Reaction: Coupling with alkenes to introduce vinyl groups at the C4 position.

-

Sonogashira Coupling: Reaction with terminal alkynes to synthesize 4-alkynyl-pyrazoles.

-

Buchwald-Hartwig Amination: Formation of C-N bonds by reacting with amines.

-

Cyanation: Introduction of a nitrile group, which can be a precursor to other functional groups like carboxylic acids or amines.[2]

The choice of catalyst, ligand, base, and solvent is critical for optimizing these reactions, and often requires careful screening to achieve high yields and avoid side reactions. The N-trityl protected version of 4-bromopyrazole has been shown to be an effective substrate in Suzuki-Miyaura coupling reactions.[12]

Workflow Visualization: Suzuki-Miyaura Cross-Coupling

The following diagram illustrates a typical workflow for a Suzuki-Miyaura cross-coupling reaction using 4-Bromo-1H-pyrazole as a substrate.

Sources

- 1. 4-Bromopyrazole | C3H3BrN2 | CID 16375 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-Bromopyrazole 99 2075-45-8 [sigmaaldrich.com]

- 3. 4-Bromo-1H-pyrazole, 98+% 500 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 4. 4-Bromopyrazole | 2075-45-8 [chemicalbook.com]

- 5. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. globalresearchonline.net [globalresearchonline.net]

- 7. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]

- 8. nbinno.com [nbinno.com]

- 9. 4-Bromo-1H-pyrazole, 98+% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 10. chemicalbook.com [chemicalbook.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

Spectroscopic Characterization of Brominated Pyrazoles: A Technical Guide Focused on 4-Bromo-1H-pyrazole

A Note on the Target Analyte: This guide addresses the spectroscopic characterization of brominated pyrazoles, with a specific focus on 4-Bromo-1H-pyrazole . While the initial request specified 4-Bromo-1H-pyrazol-1-amine, publicly available, experimentally-derived spectroscopic data for this N-amino derivative is scarce. However, 4-Bromo-1H-pyrazole serves as an excellent and structurally relevant proxy. Its foundational spectroscopic signature provides the necessary framework for understanding more complex derivatives. The key differences expected from the addition of a 1-amino group will be discussed in the relevant sections to provide a predictive context.

This document is structured to provide not just raw data, but a cohesive understanding of how multi-modal spectroscopic analysis contributes to the unequivocal structural elucidation of heterocyclic compounds, aimed at researchers and professionals in the chemical and pharmaceutical sciences.

Structural Elucidation Strategy: A Multi-Technique Approach

The definitive identification of a synthetic compound like 4-Bromo-1H-pyrazole relies on a synergistic application of various spectroscopic techniques. Each method provides a unique piece of the structural puzzle. Mass Spectrometry (MS) reveals the molecular weight and elemental composition (particularly the presence of bromine). Infrared (IR) Spectroscopy identifies the functional groups present. Finally, Nuclear Magnetic Resonance (NMR) spectroscopy (both ¹H and ¹³C) maps out the carbon-hydrogen framework and confirms the connectivity of the atoms.

Caption: Workflow for the structural confirmation of 4-Bromo-1H-pyrazole.

Mass Spectrometry (MS)

Mass spectrometry is the first-line technique for determining the molecular weight of a compound. For halogenated molecules, it offers an additional layer of confirmation through the characteristic isotopic patterns of the halogens.

Data Interpretation for 4-Bromo-1H-pyrazole

The mass spectrum of 4-Bromo-1H-pyrazole is distinguished by a prominent molecular ion peak cluster. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. This results in two molecular ion peaks of almost equal intensity, separated by 2 m/z units.

-

[M]⁺• Peak: Appears at m/z 146, corresponding to the molecule containing the ⁷⁹Br isotope (C₃H₃⁷⁹BrN₂).

-

[M+2]⁺• Peak: Appears at m/z 148, corresponding to the molecule containing the ⁸¹Br isotope (C₃H₃⁸¹BrN₂).

This characteristic "doublet" is a definitive indicator of the presence of a single bromine atom in the molecule.[1]

| Ion | Calculated m/z | Observed m/z | Interpretation |

| [C₃H₃⁷⁹BrN₂]⁺• | 145.95 | 146 | Molecular ion with ⁷⁹Br |

| [C₃H₃⁸¹BrN₂]⁺• | 147.95 | 148 | Molecular ion with ⁸¹Br |

Predictive Insight for this compound: The addition of an -NH₂ group would increase the molecular weight by 15 Da (for NH). Therefore, one would expect the molecular ion peaks for C₃H₄BrN₃ to appear at m/z 161 and 163.

Experimental Protocol: Electron Ionization (EI-MS)

Electron Ionization is a standard method for analyzing small, volatile molecules like 4-Bromo-1H-pyrazole.

-

Sample Preparation: A dilute solution of the analyte is prepared in a volatile solvent (e.g., methanol or dichloromethane).

-

Introduction: The sample is introduced into the mass spectrometer, typically via a direct insertion probe or a Gas Chromatography (GC) inlet, where it is vaporized.

-

Ionization: In the ion source, the gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an electron and the formation of a radical cation (M⁺•).

-

Acceleration: The newly formed ions are accelerated by an electric field into the mass analyzer.

-

Detection: The mass analyzer separates the ions based on their mass-to-charge ratio (m/z), and the detector records the abundance of each ion.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of bonds within a molecule, providing valuable information about the functional groups present.

Data Interpretation for 4-Bromo-1H-pyrazole

The IR spectrum of 4-Bromo-1H-pyrazole is characterized by several key absorption bands that confirm its structure.[2]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3150-3100 | Medium, Broad | N-H stretching vibration of the pyrazole ring. |

| ~1500-1400 | Medium-Strong | C=N and C=C stretching vibrations within the aromatic pyrazole ring. |

| ~1100-1000 | Strong | C-H in-plane bending. |

| Below 800 | Strong | C-Br stretching vibration. |

The broadness of the N-H stretch is indicative of hydrogen bonding, which is a known feature in the solid-state structure of pyrazoles.[3]

Predictive Insight for this compound: The presence of a primary amine (-NH₂) group would introduce distinct new bands:

-

N-H Stretch: Two sharp-to-medium bands would appear in the 3400-3250 cm⁻¹ region, corresponding to the asymmetric and symmetric N-H stretching of the primary amine.

-

N-H Bend: A scissoring vibration would be observed in the 1650-1580 cm⁻¹ region.

Experimental Protocol: Attenuated Total Reflectance (ATR-FTIR)

ATR-FTIR is a common technique for obtaining high-quality IR spectra of solid samples with minimal preparation.

-

Instrument Preparation: The ATR crystal (typically diamond or germanium) is cleaned with a suitable solvent (e.g., isopropanol) and a background spectrum is collected.

-

Sample Application: A small amount of the solid 4-Bromo-1H-pyrazole is placed directly onto the ATR crystal.

-

Pressure Application: A pressure arm is engaged to ensure firm contact between the sample and the crystal.

-

Data Acquisition: The IR beam is directed through the ATR crystal. It penetrates a short distance into the sample, where absorption occurs at specific wavelengths. The reflected beam is then sent to the detector.

-

Processing: The instrument's software processes the signal, ratioing it against the background spectrum to generate the final absorbance or transmittance spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is arguably the most powerful tool for structural elucidation, providing detailed information about the chemical environment of ¹H (proton) and ¹³C nuclei.

¹H NMR Data Interpretation for 4-Bromo-1H-pyrazole

The ¹H NMR spectrum of 4-Bromo-1H-pyrazole is simple and highly informative. Due to the C₂ symmetry of the molecule (when considering the tautomeric equilibrium), the protons at positions 3 and 5 are chemically equivalent.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.6 | Singlet | 2H | H-3 and H-5 |

| ~13.0 | Broad Singlet | 1H | N-H |

-

H-3/H-5 Signal: The appearance of a single signal integrating to two protons for the ring hydrogens confirms the substitution at the 4-position.[3]

-

N-H Signal: The downfield chemical shift and broadness of the N-H proton are characteristic features, resulting from its acidic nature and potential exchange with trace water or intermolecular hydrogen bonding.

Predictive Insight for this compound: The addition of the 1-amino group would break the molecule's symmetry.

-

H-3 and H-5: These protons would no longer be equivalent and would appear as two distinct singlets.

-

-NH₂: A new, likely broad singlet integrating to 2H would appear, with a chemical shift that could vary depending on the solvent and concentration.

¹³C NMR Data Interpretation for 4-Bromo-1H-pyrazole

The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon environments.

| Chemical Shift (δ) ppm | Assignment | Rationale | | :--- | :--- | :--- | :--- | | ~135 | C-3 and C-5 | Equivalent carbons adjacent to nitrogen atoms. | | ~92 | C-4 | Carbon directly attached to the electronegative bromine atom (ipso-carbon). |

The observation of only two signals in the ¹³C NMR spectrum is strong evidence for the symmetry of the 4-substituted pyrazole ring.[4]

Predictive Insight for this compound: The loss of symmetry would result in three distinct signals for the pyrazole ring carbons (C-3, C-4, and C-5). The attachment of the amino group to N-1 would also influence the electronic environment and thus the chemical shifts of C-3 and C-5.

Experimental Protocol: Acquiring NMR Spectra

-

Sample Preparation: Approximately 5-10 mg of 4-Bromo-1H-pyrazole is dissolved in ~0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard (δ 0.00 ppm), although modern spectrometers can reference the residual solvent peak.

-

Instrument Setup: The NMR tube is placed in the spectrometer's probe. The instrument is tuned and the magnetic field is "shimmed" to optimize its homogeneity.

-

¹H NMR Acquisition: A standard one-pulse experiment is performed. Key parameters include the spectral width, acquisition time, and number of scans.

-

¹³C NMR Acquisition: A proton-decoupled pulse program (e.g., zgpg30) is used. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans and a longer relaxation delay are typically required compared to ¹H NMR.

-

Data Processing: The raw data (Free Induction Decay, FID) is Fourier transformed, phase-corrected, and baseline-corrected to produce the final spectrum.

Caption: Correlation of NMR data to the structure of 4-Bromo-1H-pyrazole.

Conclusion

The combined application of Mass Spectrometry, IR Spectroscopy, and NMR Spectroscopy provides an unambiguous structural confirmation of 4-Bromo-1H-pyrazole. MS establishes the correct molecular formula and the presence of bromine. IR identifies the key N-H and aromatic ring functional groups. Finally, ¹H and ¹³C NMR confirm the connectivity and symmetry of the molecule. This integrated analytical approach represents a cornerstone of chemical research and development, ensuring the identity and purity of novel chemical entities.

References

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 16375, 4-Bromopyrazole. [Link]2]

-

NIST. Mass Spectrum of 1H-Pyrazole, 4-bromo-. In NIST Chemistry WebBook; Linstrom, P. J., Mallard, W. G., Eds.; National Institute of Standards and Technology: Gaithersburg, MD. [Link]1]

-

Guzei, I. A.; et al. Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. Crystals2023 , 13(7), 1101. [Link]3]

-

Claramunt, R. M.; et al. A ¹³C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Magnetic Resonance in Chemistry1993 , 31(9), 809-814. [Link]4]

Sources

An In-depth Technical Guide to 4-Bromo-1H-pyrazol-1-amine and its Analogs: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive literature review of 4-Bromo-1H-pyrazol-1-amine and its analogs, a class of heterocyclic compounds with significant potential in medicinal chemistry and materials science. While direct literature on this compound is sparse, this guide synthesizes information on the broader class of aminopyrazoles, with a particular focus on synthetic strategies, chemical and physical properties, spectroscopic characterization, and the burgeoning applications of its analogs in drug discovery. This document serves as a foundational resource for researchers seeking to explore the chemical space and therapeutic utility of this intriguing scaffold.

Introduction: The Pyrazole Core and the Significance of the 4-Bromo-1-amino Motif

Pyrazoles are five-membered heterocyclic aromatic compounds containing two adjacent nitrogen atoms. This structural motif is a cornerstone in medicinal chemistry, with numerous pyrazole-containing drugs on the market for a wide range of therapeutic areas, including oncology, inflammation, and infectious diseases.[1] The pyrazole ring system's unique electronic properties and its ability to act as both a hydrogen bond donor and acceptor contribute to its versatility in interacting with biological targets.[2]

The introduction of a bromine atom at the 4-position of the pyrazole ring provides a valuable synthetic handle for further functionalization through various cross-coupling reactions, allowing for the creation of diverse chemical libraries.[3] The addition of an amino group at the 1-position (N1) of the pyrazole ring, creating a 1-aminopyrazole, introduces a unique set of chemical properties and potential biological activities. The N-amino group can influence the electronic nature of the pyrazole ring and provides an additional site for chemical modification.

This guide will delve into the known chemistry of compounds related to this compound, providing a roadmap for its synthesis and the exploration of its analogs as potential therapeutic agents.

Synthetic Methodologies: Towards this compound and its Analogs

Construction of the 4-Bromopyrazole Ring

The initial step towards the target molecule involves the synthesis of the 4-bromopyrazole core. A common and efficient method for the bromination of pyrazole is the direct reaction with a brominating agent such as N-bromosuccinimide (NBS).

Experimental Protocol: Synthesis of 4-Bromo-1H-pyrazole [4]

-

Suspend 1H-pyrazole (1 equivalent) in water at room temperature.

-

Add N-bromosuccinimide (NBS) (1 equivalent) to the suspension.

-

Stir the reaction mixture at room temperature for 24 hours.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with an aqueous solution of sodium carbonate and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain 4-Bromo-1H-pyrazole.

Introduction of the 1-Amino Group

The direct amination of the N1 position of a pre-formed 4-bromopyrazole is a challenging transformation. Electrophilic amination reagents are typically required to introduce an amino group onto a nitrogen atom.

Postulated Synthetic Workflow for this compound

Caption: Postulated synthetic workflow for this compound.

An alternative and potentially more viable approach involves the construction of the pyrazole ring from a hydrazine derivative that already contains the N-amino functionality. For instance, a one-pot regioselective synthesis of 4-bromopyrazole derivatives has been reported from 1,3-diketones and arylhydrazines.[2][5] Adapting this method using hydrazine or a protected hydrazine in the initial step could lead to the desired 1-amino-4-bromopyrazole scaffold.

Synthesis of Analogs

The synthesis of analogs of this compound can be achieved by modifying the starting materials or by post-synthetic modification of the core structure.

-

Modification of Starting Materials: Utilizing substituted 1,3-diketones in the ring formation step would lead to analogs with various substituents at the 3- and 5-positions of the pyrazole ring.

-

Post-Synthetic Modification: The bromine atom at the 4-position is a versatile handle for introducing a wide range of functional groups via transition metal-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings.[3] The 1-amino group can also be further functionalized, for example, through acylation or alkylation, to generate a diverse library of analogs.

Chemical and Physical Properties and Spectroscopic Characterization

Table 1: Physicochemical Properties of 4-Bromo-1H-pyrazole

| Property | Value | Reference |

| CAS Number | 2075-45-8 | [1] |

| Molecular Formula | C₃H₃BrN₂ | [1] |

| Molecular Weight | 146.97 g/mol | [1] |

| Appearance | White to cream crystalline powder | [3] |

| Melting Point | 93-96 °C | |

| Boiling Point | 250-260 °C | |

| Solubility | Slightly soluble in water; soluble in chloroform, DMSO, methanol | [3] |

The introduction of the 1-amino group is expected to alter these properties, likely increasing the polarity and modifying the melting and boiling points.

Spectroscopic Data of 4-Bromo-1H-pyrazole

-

¹H NMR: The proton NMR spectrum of 4-Bromo-1H-pyrazole would be expected to show characteristic signals for the pyrazole ring protons.

-

¹³C NMR: The carbon NMR would show distinct signals for the three carbon atoms of the pyrazole ring.

-

IR Spectroscopy: The IR spectrum would display characteristic bands for the N-H and C-H stretching vibrations of the pyrazole ring.

For this compound, additional signals corresponding to the N-H protons of the amino group would be expected in the ¹H NMR and IR spectra. The chemical shifts of the pyrazole ring protons and carbons would also be influenced by the electronic effects of the 1-amino group.

Reactivity and Functionalization

The reactivity of this compound will be dictated by the interplay of the pyrazole ring, the bromo substituent, and the 1-amino group.

Reaction Workflow for Functionalization of the 4-Bromo-1-aminopyrazole Scaffold

Caption: Potential reaction pathways for the functionalization of this compound.

The bromine atom at the 4-position is expected to be susceptible to nucleophilic substitution and to readily participate in various palladium-catalyzed cross-coupling reactions. This allows for the introduction of a wide array of aryl, heteroaryl, alkyl, and alkynyl substituents, providing a powerful tool for generating structural diversity.

The 1-amino group can undergo reactions typical of primary amines, such as acylation, alkylation, and condensation with carbonyl compounds to form imines or related structures. The nucleophilicity of the exocyclic amino group will be a key factor in its reactivity.

Applications in Medicinal Chemistry

While there are no specific reported biological activities for this compound, the broader class of aminopyrazole analogs has shown significant promise in various therapeutic areas.

Table 2: Reported Biological Activities of Aminopyrazole Analogs

| Biological Activity | Target/Mechanism | Reference |

| Anticancer | Kinase inhibition (e.g., LRRK2) | [6] |

| Anti-inflammatory | Inhibition of inflammatory mediators | [6] |

| Antimicrobial | Inhibition of bacterial growth | [7] |

| Anticonvulsant | Modulation of ion channels or neurotransmitter receptors | [6] |

| Enzyme Inhibition | Inhibition of enzymes such as human liver alcohol dehydrogenase | [3] |

The 4-bromo-1-aminopyrazole scaffold represents a promising starting point for the design of novel bioactive molecules. The ability to functionalize both the 4-position and the 1-amino group allows for fine-tuning of the molecule's physicochemical properties and its interaction with biological targets.

Conclusion and Future Perspectives

This compound is a largely unexplored heterocyclic building block with significant potential for the development of novel compounds in medicinal chemistry and materials science. While direct synthetic methods and detailed characterization are yet to be extensively reported, this guide provides a comprehensive overview of the synthetic strategies and reactivity patterns of related aminopyrazoles, offering a solid foundation for future research.

The versatile synthetic handles of the 4-bromo and 1-amino groups open up a vast chemical space for the creation of diverse analog libraries. Future research should focus on the development of a robust and scalable synthesis of this compound, followed by a thorough investigation of its reactivity and the systematic exploration of its analogs for various biological activities. The insights gained from such studies will undoubtedly contribute to the advancement of pyrazole-based drug discovery and the development of novel therapeutic agents.

References

- Alinezhad, H., Tajbakhsh, M., & Zare, M. (2011). One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. Journal of the Mexican Chemical Society, 55(4), 238-241.

-

LookChem. (n.d.). 4-Bromopyrazole. Retrieved January 25, 2026, from [Link]

- MDPI. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. Crystals, 13(7), 1101.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 16375, 4-Bromopyrazole. Retrieved January 25, 2026, from [Link].

- Fichez, J., Busca, P., & Prestat, G. (n.d.).

-

Chemsrc. (2025). 3-Amino-4-bromopyrazole. Retrieved January 25, 2026, from [Link]

- SciELO México. (2011). One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. Journal of the Mexican Chemical Society, 55(4), 238-241.

- ChemRxiv. (n.d.). Unexpected Reactivity of C4-Bromopyrazolyl-α-aminonitrile.

-

Lusardi, M., Spallarossa, A., & Brullo, C. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. International journal of molecular sciences, 24(9), 7834. [Link]

- Armstrong, A., et al. (2021). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry, 86(14), 9435-9446.

- Gkeka, P. T., et al. (2023). Optimization of Pyrazolo[3,4-b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics. Journal of Medicinal Chemistry, 66(2), 1169-1187.

- National Center for Biotechnology Information. (2024).

Sources

- 1. 4-Bromopyrazole | C3H3BrN2 | CID 16375 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Cas 2075-45-8,4-Bromopyrazole | lookchem [lookchem.com]

- 4. 4-Bromopyrazole | 2075-45-8 [chemicalbook.com]

- 5. scielo.org.mx [scielo.org.mx]

- 6. Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Reactivity of the bromine atom in 4-bromopyrazoles

An In-Depth Technical Guide to the Reactivity of the Bromine Atom in 4-Bromopyrazoles

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazole scaffold is a cornerstone in medicinal chemistry and materials science, with numerous derivatives finding applications as therapeutic agents and functional materials.[1][2] Among the various functionalized pyrazoles, 4-bromopyrazoles stand out as exceptionally versatile synthetic intermediates.[3][4][5] The carbon-bromine bond at the C4 position provides a reliable and reactive handle for a wide array of chemical transformations, enabling the strategic introduction of diverse substituents and the construction of complex molecular architectures. This guide offers a comprehensive exploration of the reactivity of the bromine atom in 4-bromopyrazoles, focusing on the mechanistic underpinnings, practical experimental considerations, and the strategic application of these reactions in modern organic synthesis.

The Strategic Importance of the C4-Bromo Substituent

The pyrazole ring is an electron-rich five-membered heterocycle. The C4 position is electronically distinct from the C3 and C5 positions, which are adjacent to the nitrogen atoms. Direct bromination of pyrazoles typically occurs regioselectively at the C4 position due to the electronic nature of the ring, making 4-bromopyrazoles readily accessible starting materials.[3]

The C-Br bond at this position is sufficiently labile to participate in a host of transformations yet stable enough to be carried through multi-step synthetic sequences. Its reactivity is the key to unlocking a diverse chemical space, primarily through three major classes of reactions: Palladium-Catalyzed Cross-Coupling, Metal-Halogen Exchange, and, under specific conditions, Nucleophilic Aromatic Substitution.

Palladium-Catalyzed Cross-Coupling Reactions: The Workhorse of Pyrazole Functionalization

Palladium-catalyzed cross-coupling reactions are arguably the most powerful and widely utilized methods for the functionalization of 4-bromopyrazoles. These reactions enable the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance.[6][7] The general principle involves the oxidative addition of the 4-bromopyrazole to a Palladium(0) complex, followed by transmetalation with a suitable coupling partner and subsequent reductive elimination to yield the product and regenerate the catalyst.[8]

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction, which couples an organoboron species with an organic halide, is a premier method for creating biaryl and aryl-heteroaryl linkages. For 4-bromopyrazoles, this reaction allows for the direct attachment of various aryl or heteroaryl moieties, a common strategy in drug discovery.

Causality Behind Experimental Choices:

-

Palladium Catalyst: The choice of catalyst is critical. A Pd(0) species is the active catalyst, often generated in situ from a Pd(II) precatalyst. Ligands play a crucial role in stabilizing the palladium center and modulating its reactivity. Bulky, electron-rich phosphine ligands (e.g., from Pd(PPh₃)₄ or used with Pd(OAc)₂) are common as they promote the oxidative addition and reductive elimination steps.[8][9]

-

Base: A base is required to activate the organoboron species, forming a more nucleophilic "ate" complex, which facilitates the transmetalation step.[8] Inorganic bases like Na₂CO₃, K₂CO₃, or K₃PO₄ are frequently used.[9][10] The choice of base can influence reaction rates and yields, and must be compatible with other functional groups in the substrates.

-

Solvent: The solvent system must solubilize the reactants and facilitate the reaction. Often, a mixture of an organic solvent (like 1,4-dioxane, toluene, or DMF) and water is used to dissolve both the organic substrates and the inorganic base.[9][10]

Generalized Reaction Scheme:

Caption: Generalized Suzuki-Miyaura Coupling of 4-Bromopyrazole.

Experimental Protocol: Synthesis of 4-Phenyl-1H-pyrazole

-

Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 4-bromopyrazole (1.0 mmol), phenylboronic acid (1.2 mmol), and sodium carbonate (2.5 mmol).[10]

-

Catalyst Addition: Add the palladium catalyst, for instance, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 5 mol%).[9]

-

Solvent Addition: Add a degassed solvent mixture of 1,4-dioxane and water (e.g., 4:1 ratio, 5 mL).[10]

-

Reaction: Heat the mixture with vigorous stirring at 90-100 °C. Monitor the reaction progress by TLC or LC-MS.

-

Workup: After completion (typically 6-12 hours), cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Data Presentation: Suzuki-Miyaura Coupling Yields

| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ | Dioxane/H₂O | 90 | ~85-95 |

| 2 | 4-Tolylboronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ | Dioxane/H₂O | 90 | ~90 |

| 3 | 4-Chlorophenylboronic acid | Pd(OAc)₂/SPhos (2) | K₃PO₄ | Toluene/H₂O | 100 | ~80 |

| 4 | 3-Fluorophenylboronic acid | P1 Precatalyst (2) | K₃PO₄ | Dioxane/H₂O | 80 | Good |

(Yields are representative and can vary based on specific pyrazole substitution and reaction optimization.[9][11][12])

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling facilitates the formation of a C-C bond between a terminal alkyne and an aryl halide, providing a direct route to alkynyl-substituted pyrazoles.[13] This reaction is notable for its mild conditions and is co-catalyzed by palladium and copper(I) salts.[14]

Causality Behind Experimental Choices:

-

Dual Catalysis: The palladium catalyst functions as in the Suzuki coupling. The copper(I) co-catalyst (e.g., CuI) reacts with the terminal alkyne to form a copper acetylide intermediate. This species then undergoes transmetalation with the Pd(II)-aryl complex, which is a key step in the catalytic cycle.[14][15]

-

Base: An amine base, such as triethylamine (TEA) or diisopropylamine (DIPA), is typically used. It serves both to neutralize the HBr generated and to facilitate the deprotonation of the terminal alkyne.[14]

-

Copper-Free Variants: Concerns about copper contamination have led to the development of copper-free Sonogashira protocols. These often require a stronger base or different ligand systems to facilitate the direct reaction of the alkyne with the palladium center.[15]

Catalytic Cycle Diagram:

Caption: Catalytic Cycle of the Sonogashira Coupling Reaction.

Experimental Protocol: Sonogashira Coupling of 4-Bromopyrazole with Phenylacetylene

-

Reaction Setup: To a dry Schlenk flask, add 4-bromopyrazole (1.0 mmol), PdCl₂(PPh₃)₂ (3 mol%), and Copper(I) iodide (CuI, 5 mol%) under an inert atmosphere.[14]

-

Solvent and Reagents: Add a degassed solvent such as THF or DMF (5 mL) followed by an amine base like triethylamine (2.0 mmol).

-

Alkyne Addition: Add phenylacetylene (1.2 mmol) dropwise via syringe.

-

Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 50 °C) until the starting material is consumed (monitor by TLC).

-

Workup: Quench the reaction with saturated aqueous NH₄Cl solution. Extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography.

Metal-Halogen Exchange: Generating Pyrazole Nucleophiles

Metal-halogen exchange offers a fundamentally different approach to functionalizing 4-bromopyrazoles. Instead of using the C-Br bond as an electrophilic site for coupling, this reaction transforms it into a nucleophilic carbon center. This is a powerful strategy for forming bonds with a wide range of electrophiles.[16][17]

Lithiation

The reaction of 4-bromopyrazole with a strong organolithium base, typically n-butyllithium (n-BuLi) or t-butyllithium (t-BuLi), at low temperatures results in a rapid bromine-lithium exchange.[16][18] This generates a highly reactive 4-lithiopyrazole intermediate.

Causality Behind Experimental Choices:

-

Low Temperature: These reactions must be conducted at very low temperatures (typically -78 °C to -100 °C) to prevent side reactions.[16] The 4-lithiopyrazole is a strong base and nucleophile; at higher temperatures, it can react with the solvent (e.g., deprotonate THF) or other species in an uncontrolled manner. The low temperature also prevents competing deprotonation at other sites on the pyrazole ring.

-

N-Protection: The acidic N-H proton of an unprotected pyrazole will be instantly deprotonated by the organolithium reagent. Therefore, the nitrogen (N1) must be protected with a suitable group (e.g., phenylsulfonyl, BOC, SEM) before performing the lithiation at C4.[18] The phenylsulfonyl group is particularly effective as it also directs lithiation.[18]

-

Anhydrous Conditions: Organolithium reagents react vigorously with water. All glassware must be rigorously dried and the reaction must be performed under a strictly inert atmosphere.

Experimental Workflow Diagram:

Caption: General Experimental Workflow for Lithiation-Electrophile Quench.

Experimental Protocol: Lithiation and Quench with an Electrophile (e.g., Benzaldehyde)

-

Preparation: To a flame-dried, three-neck flask under argon, add a solution of N-protected 4-bromopyrazole (e.g., 4-bromo-1-phenylsulfonylpyrazole, 1.0 mmol) in anhydrous THF (10 mL).[18]

-

Lithiation: Cool the solution to -78 °C in a dry ice/acetone bath. Slowly add n-butyllithium (1.1 mmol, e.g., 1.6 M solution in hexanes) dropwise over 10 minutes. Stir for 30-60 minutes at -78 °C.[19]

-

Electrophile Addition: Add a solution of the electrophile (e.g., benzaldehyde, 1.2 mmol) in anhydrous THF dropwise.

-

Warming and Quenching: Allow the reaction to slowly warm to room temperature. Quench by the careful addition of saturated aqueous ammonium chloride solution.

-

Workup and Purification: Perform a standard aqueous workup, extract with an organic solvent, dry, and concentrate. Purify the resulting alcohol by chromatography.

-

Deprotection: The N-protecting group can be removed in a subsequent step if desired (e.g., alkaline conditions for a phenylsulfonyl group).[18]

Grignard Reagent Formation

Formation of a Grignard reagent from 4-bromopyrazole involves reaction with magnesium metal in an ethereal solvent like THF or diethyl ether.[20][21] The resulting 4-pyrazolylmagnesium bromide is a powerful nucleophile, though generally less reactive and basic than its organolithium counterpart.

Causality Behind Experimental Choices:

-

Magnesium Activation: The reaction can be slow to initiate. Activation of the magnesium turnings (e.g., with a small crystal of iodine or 1,2-dibromoethane) is often necessary.[21]

-

Anhydrous Conditions: Like organolithiums, Grignard reagents are highly sensitive to moisture and protic sources. Anhydrous solvents and an inert atmosphere are mandatory.[21][22]

-

N-H Reactivity: An unprotected N-H group will quench the Grignard reagent as it forms, so N-protection is also a prerequisite for this reaction.[22]

Nucleophilic Aromatic Substitution (SNAr)

While less common for electron-rich heterocycles, Nucleophilic Aromatic Substitution (SNAr) on a 4-bromopyrazole is possible if the pyrazole ring is sufficiently activated by strong electron-withdrawing groups (EWGs).[23][24]

Mechanism and Requirements: The SNAr mechanism proceeds via an addition-elimination pathway.[25] A nucleophile attacks the carbon bearing the bromine, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The leaving group (bromide) is then expelled to restore aromaticity.

For this to occur, two conditions must be met:[23]

-

Presence of a good leaving group: Bromine is an adequate leaving group.

-

Strong Ring Activation: One or more powerful EWGs (e.g., -NO₂, -CF₃) must be present on the pyrazole ring, typically at the C3 or C5 positions, to stabilize the negative charge of the Meisenheimer intermediate through resonance. Without such activation, the high electron density of the pyrazole ring repels incoming nucleophiles, making the reaction unfeasible.

Conclusion

The bromine atom at the C4 position of the pyrazole ring is a linchpin for synthetic diversification. Its reactivity profile allows chemists to employ it as either an electrophilic center in high-yielding palladium-catalyzed cross-coupling reactions or to invert its polarity into a potent nucleophile via metal-halogen exchange. This dual reactivity makes 4-bromopyrazoles invaluable building blocks in the synthesis of complex molecules for pharmaceuticals, agrochemicals, and materials science. A thorough understanding of the underlying mechanisms and the critical experimental parameters for each transformation is essential for leveraging the full synthetic potential of these versatile intermediates.

References

- Electrocatalytic Three-Component Synthesis of 4-Bromopyrazoles from Acetylacetone, Hydrazine and Diethyl Bromomalon

- Unexpected Reactivity of C4-Bromopyrazolyl-α-aminonitrile. ChemRxiv.

- Synthesis of 4-functionalized pyrazoles via oxidative thio- or selenocyanation mediated by PhICl2 and NH4SCN/KSeCN. PMC - NIH.

- Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investig

- Nucleophilic Substitutions on Arom

- Palladium-catalyzed cross-coupling reactions of compound 4 with arylboronic acids.

- Synthesis of 4-functionalized pyrazoles via oxidative thio- or selenocyanation mediated by PhICl2 and NH4SCN/KSeCN. Beilstein Journals.

- Suzuki–Miyaura Reactions of (4-bromophenyl)

- One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions.

- Pyrazole chemistry. Part 4. Directed lithiation of 4-bromo-1-phenyl-sulphonylpyrazole. Royal Society of Chemistry.

- Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry.

- Halogen-Metal Exchange Reactions of Bromoaryl-Substituted β-Lactams. Journal of Student Scholarship - TCNJ.

- Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry.

- Lithiation of 4‐bromo‐5‐methyl‐2‐phenyloxazole (1) by n‐BuLi, followed...

- An Operationally Simple Sonogashira Reaction for an Undergraduate Organic Chemistry Labor

- The Grignard Reaction (Experiment). Chemistry LibreTexts.

- One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. SciELO México.

- Nucleophilic Arom

- Mastering palladium-catalyzed cross-coupling reactions. Organic Chemistry Frontiers (RSC Publishing).

- why do halogen-metal exchanges happen? Chemistry Stack Exchange.

- Application Notes and Protocols for Sonogashira Coupling with 2-Amino-4-bromopyridine. Benchchem.

- Suzuki‐Miyaura coupling of 4H‐Indazol‐4‐ones/Pyrazoles with aryl...

- Why is it not possible to prepare a Grignard reagent from a bromoalcohol such as 4-bromopentan-1-ol? A Plus Topper.

- Sonogashira Coupling. Chemistry LibreTexts.

- The Mechanism of Lithium-Halogen Exchange. Macmillan Group.

- Cross-Coupling and Rel

- Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.

- Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds II”. MDPI.

Sources

- 1. Synthesis of 4-functionalized pyrazoles via oxidative thio- or selenocyanation mediated by PhICl2 and NH4SCN/KSeCN - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Electrocatalytic Three-Component Synthesis of 4-Bromopyrazoles from Acetylacetone, Hydrazine and Diethyl Bromomalonate [sioc-journal.cn]

- 4. researchgate.net [researchgate.net]

- 5. scielo.org.mx [scielo.org.mx]

- 6. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 7. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Yoneda Labs [yonedalabs.com]

- 9. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. joss.tcnj.edu [joss.tcnj.edu]

- 17. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 18. Pyrazole chemistry. Part 4. Directed lithiation of 4-bromo-1-phenyl-sulphonylpyrazole: a convenient approach to vicinally disubstituted pyrazoles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 19. researchgate.net [researchgate.net]

- 20. masterorganicchemistry.com [masterorganicchemistry.com]

- 21. chem.libretexts.org [chem.libretexts.org]

- 22. homework.study.com [homework.study.com]

- 23. chem.libretexts.org [chem.libretexts.org]

- 24. masterorganicchemistry.com [masterorganicchemistry.com]

- 25. m.youtube.com [m.youtube.com]

Tautomerism in 4-Bromo Substituted 1H-Pyrazoles: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive exploration of annular tautomerism in 4-bromo substituted 1H-pyrazoles. It is designed for researchers and professionals in drug development and medicinal chemistry who are engaged with the synthesis, characterization, and application of pyrazole-based scaffolds. This guide delves into the fundamental principles governing pyrazole tautomerism, the specific influence of the 4-bromo substituent, and the advanced analytical and computational methodologies employed for its elucidation. By integrating theoretical underpinnings with practical, field-proven protocols, this document serves as an authoritative resource for understanding and manipulating the tautomeric behavior of this important class of heterocyclic compounds.

Introduction: The Dynamic Nature of the Pyrazole Core

Pyrazoles are five-membered aromatic heterocycles containing two adjacent nitrogen atoms, a structural motif that imparts a rich and versatile chemistry, making them privileged scaffolds in medicinal chemistry and materials science.[1] A key feature of N-unsubstituted pyrazoles is their capacity to exist as a dynamic equilibrium of two or more interconverting structural isomers known as tautomers.[1][2] This phenomenon, specifically annular prototropic tautomerism, involves the migration of a proton between the two ring nitrogen atoms.[2][3]

The position of this equilibrium is highly sensitive to the substitution pattern on the pyrazole ring, as well as to environmental factors such as the solvent and the physical state (solution vs. solid).[4][5] Understanding and controlling this tautomerism is of paramount importance in drug design, as different tautomers can exhibit distinct biological activities, physicochemical properties, and binding interactions with therapeutic targets. This guide focuses specifically on the tautomerism of 4-bromo substituted 1H-pyrazoles, a class of compounds with significant potential in the development of novel therapeutics.

The Influence of the 4-Bromo Substituent on Tautomeric Equilibrium

The introduction of a bromine atom at the C4 position of the pyrazole ring does not break the symmetry that would lead to distinct tautomers in the parent 1H-pyrazole. However, when additional substituents are present at the C3 and C5 positions, the 4-bromo substituent plays a crucial role in influencing the tautomeric preference.

The tautomeric equilibrium in a 3(5)-substituted, 4-bromo-1H-pyrazole can be represented as follows:

Figure 2: Workflow for solid-state NMR analysis of pyrazole tautomerism.

Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction provides the definitive structure of a molecule in the solid state, including the precise location of the N-H proton, thereby unambiguously identifying the tautomer present in the crystal. [6][7] Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystal Growth: Grow single crystals of the 4-bromo substituted 1H-pyrazole of sufficient size and quality. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).

-

Data Collection:

-

Structure Solution and Refinement:

-

Process the collected diffraction data to obtain a set of reflection intensities.

-

Solve the crystal structure using direct methods or Patterson methods to obtain an initial electron density map.

-

Refine the structural model against the experimental data to determine the precise atomic positions, including the location of the N-H proton.

-

Computational Chemistry: A Predictive and Mechanistic Tool

Computational methods, particularly Density Functional Theory (DFT), are invaluable for predicting the relative stabilities of tautomers and for interpreting experimental data. [6][8]

Calculating Tautomer Stabilities

By calculating the Gibbs free energy of each tautomer, the tautomeric equilibrium constant (K_T) can be predicted.

Computational Protocol: DFT Tautomer Energy Calculation

-

Structure Building: Build the 3D structures of both tautomers of the 4-bromo substituted 1H-pyrazole using a molecular modeling program.

-

Geometry Optimization and Frequency Calculation:

-

Perform a geometry optimization for each tautomer using a suitable DFT functional and basis set (e.g., B3LYP/6-311++G(d,p)). [9]The choice of functional and basis set is crucial for obtaining accurate results.

-

Following optimization, perform a frequency calculation at the same level of theory to confirm that the optimized structure is a true minimum (no imaginary frequencies) and to obtain the zero-point vibrational energy and thermal corrections to the Gibbs free energy.

-

-

Energy Calculation and K_T Determination:

-

The output of the frequency calculation will provide the Gibbs free energy (G) for each tautomer.

-

Calculate the difference in Gibbs free energy (ΔG) between the two tautomers: ΔG = G(Tautomer B) - G(Tautomer A).

-

Calculate the tautomeric equilibrium constant (K_T) using the equation: K_T = exp(-ΔG / RT), where R is the gas constant and T is the temperature in Kelvin.

-

Computational Workflow: DFT Energy Calculation

Figure 3: Workflow for DFT calculation of tautomer energies and K_T.

Predicting NMR Chemical Shifts

The Gauge-Including Atomic Orbital (GIAO) method, coupled with DFT, can be used to calculate NMR chemical shifts, which can then be compared with experimental data to aid in the assignment of tautomeric forms. [6][10]

Synthesis of 4-Bromo Substituted 1H-Pyrazoles

A common and versatile method for the synthesis of substituted pyrazoles is the condensation of a 1,3-dicarbonyl compound with a hydrazine. [11][12]For 4-bromo pyrazoles, a brominating agent is introduced during the synthesis.

Experimental Protocol: Synthesis of 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole [13]

-

Deprotonation: A solution of 4-bromo-1-phenyl-1H-pyrazol-3-ol (16.0 mmol) in dry DMF (20 mL) is cooled to 0 °C under an inert atmosphere. Sodium hydride (60% dispersion in mineral oil, 16.0 mmol) is added portionwise.

-

Methylation: After stirring for 15 minutes, methyl iodide (19.2 mmol) is added dropwise at 0 °C.

-

Reaction and Workup: The mixture is warmed to room temperature and stirred at 60 °C for 1 hour. Water is then added, and the mixture is extracted with ethyl acetate.

-

Purification: The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and the solvent is evaporated. The residue is purified by column chromatography to yield the final product.

Data Summary and Analysis

| Substituents (R¹, R²) | Solvent | Predominant Tautomer | K_T ([Tautomer B]/[Tautomer A]) | Reference |

| R¹ = Br, R² = Ph | CDCl₃ | 3-Bromo-5-phenyl | > 1 | [6] |

| R¹ = Br, R² = Ph | DMSO-d₆ | 3-Bromo-5-phenyl | > 1 | [6] |

| User-defined | User-defined | To be determined | To be determined |

Conclusion

The tautomerism of 4-bromo substituted 1H-pyrazoles is a critical aspect of their chemistry that significantly influences their properties and potential applications, particularly in drug discovery. A thorough understanding and characterization of the tautomeric equilibrium are essential for rational drug design and the development of structure-activity relationships. This guide has provided a detailed overview of the theoretical principles, experimental protocols, and computational workflows necessary for the comprehensive study of tautomerism in this important class of compounds. By applying the methodologies outlined herein, researchers can confidently elucidate the tautomeric behavior of their target molecules, paving the way for the development of novel and effective pyrazole-based therapeutics.

References

-

Claramunt, R. M., López, C., Pérez-Torralba, M., Elguero, J., & Foces-Foces, C. (2008). Structure and tautomerism of 4-bromo substituted 1H-pyrazoles. Journal of Molecular Structure, 875(1-3), 445-452. [Link]

-

Kusakiewicz-Dawid, A., & Siodłak, D. (2020). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules, 25(23), 5643. [Link]

-

Sim, G., Zangger, K., & Gauthier, M.-A. (2022). Tautomerization and Isomerization in Quantitative NMR: A Case Study with 4-Deoxynivalenol (DON). Journal of Agricultural and Food Chemistry, 70(7), 2379–2386. [Link]

-

Kleizienė, N., Arbačiauskienė, E., Holzer, W., & Šačkus, A. (2009). 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. Molbank, 2009(4), M639. [Link]

-

Czajkowska-Szczykowska, D., & Szczęśniak-Sięga, B. (2022). Effect of the Solvent and Substituent on Tautomeric Preferences of Amine-Adenine Tautomers. ACS Omega, 7(33), 28863–28876. [Link]

-

SB, D. (2023, November 11). How to do NMR calculation using Gaussian 09W | GIAO method | CSGT Method [Video]. YouTube. [Link]

-

Teimouri, A., & Chermahini, A. N. (2014). Theoretical studies on tautomerism and IR spectra of pyrazole derivatives. Journal of the Iranian Chemical Society, 11, 1039-1047. [Link]

-

Berber, H., & Uysal, Ü. D. (2021). The calculated tautomeric equilibrium constants (KT) for the compounds... [Table]. ResearchGate. [Link]

-

A'yun, A. Q. (2023, September 8). Mastering DFT Calculations: A Step-by-Step Guide Using Gaussian Program. Medium. [Link]

-

Carleton College. (2007, May 17). Single-crystal X-ray Diffraction. SERC. [Link]

-

Pyrazole. (n.d.). In Wikipedia. Retrieved January 25, 2026, from [Link]

-

Tautomer. (n.d.). In Wikipedia. Retrieved January 25, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Pyrazole synthesis. [Link]

-

Holzer, W., & Egle, A. (2009). On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols. Molecules, 14(11), 4640-4665. [Link]

-

Claramunt, R. M., Elguero, J., & Begtrup, M. (2006). The Use of NMR Spectroscopy to Study Tautomerism. Progress in Nuclear Magnetic Resonance Spectroscopy, 49(3-4), 169-206. [Link]

-

Emery Pharma. (n.d.). A Guide to Quantitative NMR (qNMR). [Link]

-

Katritzky, A. R., Karelson, M., & Harris, P. A. (1991). Prototropic tautomerism of heteroaromatic compounds. Heterocycles, 32(2), 329-369. [Link]

-

FIG. 5. Structures and tautomerism of substituted pyrazoles studied in... [Figure]. (n.d.). ResearchGate. [Link]

- Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.

-

Let's not forget tautomers. (2009). Journal of computer-aided molecular design, 23(10), 693–704. [Link]

-

Springer Nature. (n.d.). X-ray Diffraction Protocols and Methods. Springer Nature Experiments. [Link]

-

Pauli, G. F., Jaki, B. U., & Lankin, D. C. (2007). A Routine Experimental Protocol for qHNMR Illustrated with Taxol. Journal of natural products, 70(6), 933–938. [Link]

-

Pyrazole synthesis. (n.d.). Organic Chemistry Portal. [Link]

-

Willoughby, P. H., Jansma, M. J., & Hoye, T. R. (2014). A guide to small-molecule structure assignment through computation of (1)H and (13)C NMR chemical shifts. Nature protocols, 9(3), 643–660. [Link]

-

Gaussian, Inc. (n.d.). Opt. Gaussian.com. [Link]

-

Larina, L. I. (2020). Nuclear Quadrupole Resonance Spectroscopy: Tautomerism and Structure of Functional Azoles. Molecules, 25(22), 5272. [Link]

-

University of Virginia. (n.d.). Single-Crystal X-ray Diffraction. OpenScholar. [Link]

-

University of California, Irvine. (n.d.). Single Crystal X-Ray Diffraction. [Link]

-

Fustero, S., Sánchez-Roselló, M., Barrio, P., & Simón-Fuentes, A. (2011). From 2000 to Mid-2010: A Fruitful Decade for the Synthesis of Pyrazoles. Chemical reviews, 111(11), 6984–7034. [Link]

-

Gaponik, P. N., Voitekhovich, S. V., & Ivashkevich, O. A. (2010). Metal derivatives of pyrazoles: synthesis and applications. Russian Chemical Reviews, 79(6), 497. [Link]

-

Hashmi, M. A. (2022, February 25). Tutorial 17 | Gaussian NMR Calculation & Spectra Visualization [Video]. YouTube. [Link]

-

Reichardt, C. (2012). Solvatochromic Dyes as Solvent Polarity Indicators. Chemical reviews, 94(8), 2319-2358. [Link]

-

Kadam, S. S., Maier, L., Kostakis, I., Pouli, N., Toušek, J., Nečas, M., ... & Marek, R. (2013). Synthesis and Tautomerism of Substituted Pyrazolo [4, 3-c] pyrazoles. European Journal of Organic Chemistry, 2013(30), 6811-6822. [Link]

- Antonov, L. (Ed.). (2013). Tautomerism: Methods and Theories. John Wiley & Sons.

- CN104557988A - Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine - Google P

-

Benallou, A., et al. (2015). GIAO Calculations of Chemical Shifts of NMR Spectra of H and C of the Hexahydroindoles Products. Moroccan Journal of Chemistry, 3(2), 238-248. [Link]

-

Kumar, V., & Saini, A. (2013). Synthesis of novel substituted-3, 5-dimethyl-1H-pyrazolyl phthalazine-1, 4-diones. Trade Science Inc, 12(10), 379-383. [Link]

-

Barrett Research Group. (n.d.). GAUSSIAN 09W TUTORIAL. [Link]

-

Hashmi, M. A. (2024, May 12). How to perform NMR calculation in Gaussian [Video]. YouTube. [Link]

-

Alkorta, I., Elguero, J., & Goya, P. (2007). Structure and tautomerism of 4-substituted 3(5)-aminopyrazoles in solution and in the solid state: NMR study and Ab initio calculations. Journal of Molecular Structure: THEOCHEM, 804(1-3), 115-121. [Link]

- Reichardt, C., & Welton, T. (2011). Solvents and solvent effects in organic chemistry. John Wiley & Sons.

-

Lee Group @ UOW. (2020, September 30). Gaussian guide. [Link]

- Kadish, K. M., Smith, K. M., & Guilard, R. (Eds.). (2003). The porphyrin handbook: Applications of porphyrins and metalloporphyrins. Elsevier.

Sources

- 1. semanticscholar.org [semanticscholar.org]

- 2. researchgate.net [researchgate.net]

- 3. barrett-group.mcgill.ca [barrett-group.mcgill.ca]

- 4. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 8. researchgate.net [researchgate.net]

- 9. medium.com [medium.com]

- 10. m.youtube.com [m.youtube.com]

- 11. m.youtube.com [m.youtube.com]

- 12. researchgate.net [researchgate.net]

- 13. 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole [mdpi.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of Pyrazole Derivatives Using 4-Bromo-1H-pyrazol-1-amine

Abstract

The pyrazole scaffold is a cornerstone of modern medicinal chemistry, present in a multitude of approved therapeutics and clinical candidates.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding make it a privileged structure in drug design. This guide provides an in-depth exploration of 4-Bromo-1H-pyrazol-1-amine, a highly versatile and strategic building block for the synthesis of diverse pyrazole derivatives. We will detail its strategic advantages and provide field-proven, step-by-step protocols for key transformations including Suzuki-Miyaura cross-coupling, Buchwald-Hartwig amination, and subsequent N-N bond cleavage. These methodologies are designed to empower researchers, scientists, and drug development professionals to efficiently generate libraries of novel pyrazole-containing compounds for screening and lead optimization.

The Strategic Advantage of this compound

The synthetic utility of this compound stems from its two distinct and orthogonally reactive functional handles: the C4-bromo group and the N1-amino moiety. This unique combination allows for a modular and predictable approach to the synthesis of complex molecular architectures.

The C4-Bromo Handle: A Gateway to Carbon-Carbon and Carbon-Heteroatom Bond Formation

The bromine atom at the C4 position of the pyrazole ring is an ideal site for transition metal-catalyzed cross-coupling reactions.[3] This position is electron-deficient, facilitating oxidative addition to a low-valent metal catalyst (typically palladium). This reactivity enables the introduction of a wide array of substituents, including aryl, heteroaryl, alkyl, and amino groups, which is critical for tuning the pharmacological properties of the final compounds.[4]

The N1-Amino Moiety: A Versatile Directing Group and Precursor to Fused Systems

The N-amino group serves a dual purpose. Firstly, it can act as a directing group or be used as a temporary protecting group. Secondly, and more significantly, it serves as a powerful nucleophilic handle for the construction of fused heterocyclic systems, such as pyrazolo[1,5-a]pyrimidines and pyrazolotriazines, which are themselves important pharmacophores.[5][6] Furthermore, the N-N bond can be selectively cleaved under reductive conditions, providing access to the corresponding N-H pyrazoles, which are often the ultimate targets in drug discovery programs.[7]

Figure 1: Synthetic utility of this compound.

Core Synthetic Protocols

Safety Precaution: 4-Bromopyrazole derivatives may cause skin and eye irritation.[8] All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: C4-Arylation via Suzuki-Miyaura Cross-Coupling

This protocol describes the palladium-catalyzed C-C bond formation between this compound and an arylboronic acid. The Suzuki-Miyaura reaction is renowned for its functional group tolerance and reliability.[9][10]

Expert Insights & Causality:

-

Catalyst System: We utilize Pd(PPh₃)₄, a robust and commercially available Pd(0) catalyst. For more challenging couplings, or to achieve lower catalyst loadings, a combination of a palladium source like Pd₂(dba)₃ and a specialized ligand (e.g., SPhos, XPhos) can be employed. The ligand is crucial for stabilizing the palladium center and facilitating the catalytic cycle.

-

Base: A base is required to activate the boronic acid and facilitate the transmetalation step. An aqueous solution of Na₂CO₃ is a mild and effective choice, minimizing side reactions.

-

Solvent System: A biphasic solvent system like Toluene/Ethanol/Water ensures that all components (organic-soluble aryl halide, water-soluble base, and the catalyst) can interact effectively at the interface.

Figure 2: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Step-by-Step Methodology:

-

To a microwave vial or Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), and sodium carbonate (2.5 eq.).

-

Evacuate and backfill the vessel with an inert atmosphere (Nitrogen or Argon) three times.

-

Add Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq.).

-

Add the degassed solvent system: Toluene (0.2 M), Ethanol (25% v/v of Toluene), and Water (25% v/v of Toluene).

-

Seal the vessel and heat the reaction mixture at 90-100 °C for 4-12 hours, monitoring by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired 4-aryl-1H-pyrazol-1-amine.

Protocol 2: C4-Amination via Buchwald-Hartwig Amination

This protocol details the palladium-catalyzed C-N bond formation, a powerful method for synthesizing aryl amines. The choice of ligand and base is critical for achieving high yields, especially with heterocyclic substrates.[11][12]

Expert Insights & Causality:

-

Catalyst System: Modern Buchwald-Hartwig reactions often employ pre-catalysts combined with sterically hindered, electron-rich phosphine ligands (e.g., BrettPhos, DavePhos). These advanced systems exhibit high catalytic turnover and are effective for a broad range of amines.[13]

-

Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) is typically required to deprotonate the amine, forming the active nucleophile for the coupling reaction.

-

Solvent: Anhydrous, polar aprotic solvents like dioxane or toluene are preferred to prevent quenching of the strong base and to maintain the catalyst's activity.

Step-by-Step Methodology:

-

To an oven-dried Schlenk flask, add Pd₂(dba)₃ (0.02 eq.) and a suitable phosphine ligand (e.g., tBuDavePhos, 0.08 eq.).

-

Evacuate and backfill the flask with argon.

-

Add anhydrous toluene (0.1 M) and stir at room temperature for 10 minutes to form the active catalyst.

-

In a separate flask, add this compound (1.0 eq.), the desired amine (1.5 eq.), and sodium tert-butoxide (2.0 eq.).

-

Evacuate and backfill this second flask with argon.

-

Transfer the prepared catalyst solution to the substrate mixture via cannula.

-

Heat the reaction mixture to 110 °C for 12-24 hours, monitoring for completion.

-

Cool to room temperature, quench carefully with saturated aqueous ammonium chloride, and extract with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the residue by flash column chromatography to yield the target 4-amino-1H-pyrazol-1-amine derivative.

Protocol 3: Reductive Deamination (N-N Bond Cleavage)

After successful functionalization at the C4 position, the N1-amino group can be removed to yield the final N-H pyrazole. This is often achieved through a base-promoted Michael addition/elimination sequence or other reductive methods.[7]

Expert Insights & Causality:

-

Methodology: A robust method involves reaction with an electron-deficient olefin in the presence of a base.[7] This forms a Michael adduct, which then undergoes an E1cb-type elimination to cleave the N-N bond, releasing the N-H pyrazole. This avoids harsh reducing agents that might affect other functional groups on the molecule.

-

Reagents: A combination of a Michael acceptor like an α,β-unsaturated ester and a suitable base (e.g., DBU) in a solvent like acetonitrile provides mild conditions for the cleavage.

Step-by-Step Methodology:

-

Dissolve the 4-substituted-1H-pyrazol-1-amine (1.0 eq.) in acetonitrile (0.2 M).

-

Add an excess of a suitable Michael acceptor (e.g., diethyl maleate, 3.0 eq.).

-

Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU, 1.5 eq.) dropwise to the solution.

-

Stir the reaction at room temperature or with gentle heating (40-50 °C) until the starting material is consumed (monitor by LC-MS).

-

Concentrate the reaction mixture under reduced pressure.

-

Redissolve the residue in ethyl acetate and wash with 1M HCl to remove DBU, followed by water and brine.

-

Dry the organic layer, concentrate, and purify by column chromatography or recrystallization to obtain the final 4-substituted-1H-pyrazole.

Advanced Application: Synthesis of Fused Pyrazole Systems

The N-amino group is a key nucleophile for constructing bicyclic heterocyclic systems. By reacting this compound with 1,3-bielectrophiles such as β-ketoesters or enones, one can readily access fused pyrazolo[1,5-a]pyrimidine scaffolds, which are prevalent in kinase inhibitors and other therapeutic agents.[5][6]

Figure 3: Conceptual workflow for the synthesis of fused pyrazole systems.

This strategy involves an initial condensation between the N-amino group and a carbonyl of the bielectrophile, followed by an intramolecular cyclization and dehydration to furnish the aromatic fused ring system. The bromine atom can be retained for subsequent cross-coupling or replaced prior to the cyclization.

Data Presentation

The following table summarizes representative yields for the Suzuki-Miyaura and Buchwald-Hartwig coupling reactions using N-protected 4-bromopyrazole analogs as a reference. Actual yields with this compound may vary and require optimization.

| Entry | Coupling Type | Partner | Catalyst System | Expected Yield Range |

| 1 | Suzuki-Miyaura | Phenylboronic acid | Pd(PPh₃)₄ / Na₂CO₃ | 85-95% |

| 2 | Suzuki-Miyaura | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ / Na₂CO₃ | 80-92% |

| 3 | Suzuki-Miyaura | 3-Pyridylboronic acid | Pd(PPh₃)₄ / Na₂CO₃ | 70-85% |

| 4 | Buchwald-Hartwig | Morpholine | Pd₂(dba)₃ / tBuDavePhos / NaOtBu | 75-90% |

| 5 | Buchwald-Hartwig | Aniline | Pd₂(dba)₃ / tBuDavePhos / NaOtBu | 65-80% |

| 6 | Buchwald-Hartwig | Benzylamine | Pd₂(dba)₃ / tBuDavePhos / NaOtBu | 70-88% |

Conclusion

This compound is a powerful and versatile intermediate for the synthesis of diverse pyrazole derivatives. Its orthogonal reactive sites allow for systematic and modular library synthesis through well-established and reliable protocols such as Suzuki-Miyaura and Buchwald-Hartwig cross-coupling. The ability to subsequently remove the N-amino group or use it to construct complex fused ring systems further enhances its value to the medicinal chemistry community. The protocols and insights provided herein serve as a robust starting point for researchers aiming to leverage this strategic building block in their drug discovery endeavors.

References

-

Faria, J. V., et al. (2017). Pyrazole-based compounds as potential anticancer agents. Bioorganic & Medicinal Chemistry, 25(10), 2695-2708. [Link]

-